molecular formula C16H19NO3 B5090975 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine

4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine

Cat. No. B5090975
M. Wt: 273.33 g/mol
InChI Key: DUCWPFCNBFBOSJ-UHFFFAOYSA-N
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Description

4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine, also known as DIBOM, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Biochemical Analysis

Biochemical Properties

4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The morpholine ring can enhance the binding affinity of the compound to its target enzymes, leading to more effective inhibition. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The morpholine ring may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects more efficiently. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade over time, leading to reduced efficacy . The presence of the morpholine ring may enhance the stability of this compound, allowing it to maintain its activity for longer periods. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-tumor activity and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The morpholine ring may enhance the compound’s ability to penetrate cell membranes, allowing it to reach its target sites more effectively.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For example, the benzofuran moiety may contain targeting signals that direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, this compound can undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its localization and activity.

properties

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-3-4-14-13(10-20-16(14)12(11)2)9-15(18)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCWPFCNBFBOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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